molecular formula C9H12BrClFN B13909974 2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride

2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride

Cat. No.: B13909974
M. Wt: 268.55 g/mol
InChI Key: PCFPNAWEGXXSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is an organic compound classified as an aromatic amine due to the presence of an amine group bonded directly to an aromatic ring. This compound is notable for its unique structure, which includes a bromine atom at the 5th position and a fluorine atom at the 2nd position on the aromatic ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride typically involves multi-step processesThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired substitutions occur at the correct positions on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its aromatic amine structure.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic amine group allows it to bind to active sites on enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-fluorophenyl)propan-2-ol: This compound has a hydroxyl group instead of an amine group, leading to different reactivity and applications.

    2-(2-Bromo-4-fluorophenyl)propan-2-amine hydrochloride: Similar structure but with different positions of bromine and fluorine atoms, affecting its chemical properties and reactivity.

Uniqueness

2-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and affinity, such as drug development and enzyme inhibition studies.

Properties

Molecular Formula

C9H12BrClFN

Molecular Weight

268.55 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H11BrFN.ClH/c1-9(2,12)7-5-6(10)3-4-8(7)11;/h3-5H,12H2,1-2H3;1H

InChI Key

PCFPNAWEGXXSBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Br)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.